REACTION_CXSMILES
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Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[I:10].[N-:11]=[N+:12]=[N-:13].[Na+]>CN(C)C=O>[N:11]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[I:10])=[N+:12]=[N-:13] |f:1.2|
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Name
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|
Quantity
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17.9 g
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Type
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reactant
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Smiles
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BrCC1=C(C=C(C=C1)F)I
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
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Quantity
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35 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The cooled mixture was filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated in vacuo
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Type
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CUSTOM
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Details
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the residue was chromatographed on silica gel (elution hexane)
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Name
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|
Type
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product
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Smiles
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N(=[N+]=[N-])CC1=C(C=C(C=C1)F)I
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |